D-(+)-malic acid

Vue d'ensemble

Description

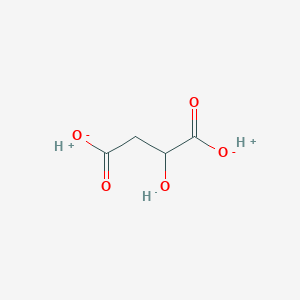

L’acide D-malique, également connu sous le nom d’acide ®-2-hydroxybutanedioïque, est un composé organique de formule moléculaire C₄H₆O₅. Il s’agit d’un acide dicarboxylique produit de manière synthétique et qui ne se trouve pas naturellement. L’acide D-malique est l’énantiomère de l’acide L-malique, que l’on retrouve dans de nombreux fruits et qui est un intermédiaire clé du cycle de l’acide citrique. L’acide D-malique est utilisé dans diverses applications industrielles, notamment la production alimentaire et de boissons, les produits pharmaceutiques et les cosmétiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’acide D-malique est généralement synthétisé par l’hydratation catalytique de l’anhydride maléique. La réaction implique l’addition d’eau à l’anhydride maléique en présence d’un catalyseur, ce qui entraîne la formation d’un mélange racémique d’acide D- et L-malique. Les conditions de réaction comprennent une plage de température de 80 à 100 °C et une pression de 1 à 2 atmosphères .

Méthodes de production industrielle : Dans les milieux industriels, l’acide D-malique est produit par l’hydratation catalytique de l’anhydride maléique, suivie de la séparation des énantiomères D- et L-. La séparation est réalisée par des techniques de cristallisation ou de chromatographie. L’acide D-malique obtenu est ensuite purifié et utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L’acide D-malique subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : L’acide D-malique peut être oxydé en acide oxaloacétique à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.

Réduction : La réduction de l’acide D-malique peut être réalisée à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la formation d’acide 2-hydroxybutanoïque.

Principaux produits formés :

Oxydation : Acide oxaloacétique

Réduction : Acide 2-hydroxybutanoïque

Substitution : Malate de diméthyle

4. Applications de la recherche scientifique

L’acide D-malique présente un large éventail d’applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

- Employé dans l’étude de la stéréochimie et des techniques de séparation énantiomérique .

Biologie :

- Étudié pour son rôle dans les voies métaboliques et ses effets potentiels sur les processus cellulaires.

- Utilisé dans des études relatives à l’activité enzymatique et à l’inhibition .

Médecine :

- Exploré pour ses applications thérapeutiques potentielles, notamment son utilisation comme excipient dans les formulations pharmaceutiques.

- Étudié pour ses propriétés antioxydantes potentielles et son rôle dans la réduction du stress oxydatif .

Industrie :

- Utilisé comme exhausteur de goût et acidulant dans l’industrie alimentaire et des boissons.

- Employé dans la production de polymères biodégradables et d’autres matériaux respectueux de l’environnement .

Applications De Recherche Scientifique

Food Industry

D-(+)-malic acid is widely utilized in the food sector primarily as an acidity regulator and flavor enhancer. Its sour taste makes it a popular ingredient in various food products.

Key Applications:

- Flavoring Agent: Enhances the taste of candies, beverages, and dairy products.

- Preservative: Extends shelf life by inhibiting microbial growth.

- pH Regulator: Maintains the desired acidity in products like fruit juices and soft drinks.

Table 1: Applications of this compound in Food Products

| Product Type | Application Type | Example Usage |

|---|---|---|

| Beverages | Flavoring | Soft drinks, fruit juices |

| Confectionery | Preservative | Candies, chewing gum |

| Dairy Products | pH Regulator | Yogurt, cheese |

Pharmaceuticals

In the pharmaceutical industry, this compound is recognized for its beneficial properties in drug formulations. It is often included in dietary supplements and medicinal products due to its role in enhancing bioavailability and stability.

Key Applications:

- Dietary Supplements: Used to improve energy metabolism and muscle performance.

- Drug Formulations: Acts as a stabilizer and pH adjuster in various medicinal products.

Case Study:

A study published in the Jordan Journal of Biological Sciences highlighted the use of this compound in formulations aimed at enhancing the absorption of nutrients in dietary supplements, demonstrating its efficacy in improving metabolic functions .

Cosmetics

This compound has gained popularity in the cosmetic industry due to its exfoliating and moisturizing properties. It is classified as an alpha hydroxy acid (AHA) and is used for skin care formulations.

Key Applications:

- Exfoliants: Helps remove dead skin cells, promoting skin renewal.

- Moisturizers: Enhances hydration levels in skin care products.

Table 2: Applications of this compound in Cosmetics

| Product Type | Application Type | Example Usage |

|---|---|---|

| Skin Care | Exfoliant | Anti-aging creams |

| Hair Care | Moisturizer | Shampoos, conditioners |

Agriculture

In agriculture, this compound is being explored for its potential role as a natural growth enhancer and soil conditioner. Its application can improve nutrient uptake and enhance plant growth.

Key Applications:

- Soil Conditioner: Improves soil structure and nutrient availability.

- Growth Enhancer: Promotes root development and overall plant health.

Case Study:

Research indicates that using this compound as a soil amendment can enhance the growth of certain crops by improving their nutrient absorption capabilities .

Mécanisme D'action

L’acide D-malique exerce ses effets par le biais de diverses cibles moléculaires et voies :

Malate déshydrogénase NAD-dépendante : L’acide D-malique est oxydé en oxaloacétate par la malate déshydrogénase NAD-dépendante, qui joue un rôle dans le cycle de l’acide citrique.

Citrate synthase : L’acide D-malique peut être converti en citrate par l’action de la citrate synthase, qui est impliquée dans la production d’énergie et la régulation métabolique.

Comparaison Avec Des Composés Similaires

L’acide D-malique est similaire à d’autres acides dicarboxyliques, tels que l’acide L-malique, l’acide succinique et l’acide tartrique. Il possède des propriétés uniques qui le distinguent de ces composés :

Acide L-malique : L’énantiomère naturel de l’acide malique, que l’on trouve dans de nombreux fruits et qui est impliqué dans le cycle de l’acide citrique.

Acide succinique : Un acide dicarboxylique ayant une structure similaire, mais qui n’a pas le groupe hydroxyle présent dans l’acide malique.

Acide tartrique : Un autre acide dicarboxylique ayant deux groupes hydroxyle, que l’on trouve couramment dans le raisin et qui est utilisé dans l’industrie alimentaire et des boissons.

La stéréochimie unique de l’acide D-malique et sa production synthétique le distinguent de ces composés similaires, offrant des avantages spécifiques dans certaines applications.

Activité Biologique

D-(+)-malic acid, an organic compound classified as a beta-hydroxy acid, is known for its various biological activities and metabolic roles. This article explores its biochemical properties, biological functions, and implications in health and disease, supported by diverse research findings.

This compound has the molecular formula and is characterized by its chiral nature, having both D- and L-forms. The D-form is less common in nature compared to its L-counterpart but plays a significant role in metabolic processes.

| Property | Value |

|---|---|

| Molecular Weight | 134.09 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in water |

| pH (1% solution) | 3.0 - 4.0 |

| Optical Rotation | +24.5° (c=1, water) |

Metabolic Pathways

This compound participates in several metabolic pathways:

- Citric Acid Cycle : It acts as an intermediate in the citric acid cycle (Krebs cycle), where it is converted to oxaloacetate by malate dehydrogenase.

- Energy Production : D-malic acid can influence ATP production and mitochondrial function, enhancing energy metabolism in cells .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity has implications for protecting cellular integrity during metabolic disturbances .

Role in Rumen Fermentation

In livestock nutrition, D-malic acid has been shown to affect rumen fermentation processes. A study involving beef cattle demonstrated that dietary inclusion of D-malic acid reduced methane emissions significantly while altering volatile fatty acid profiles, favoring propionate production over acetate .

Case Study: Supplementation Effects on Livestock

A controlled trial assessed the impact of varying concentrations of D-malic acid on feed intake and methane emissions:

- Experiment Design : Two Latin square designs were implemented with beef heifers and rumen-fistulated steers.

- Results :

Enzymatic Interactions

This compound interacts with specific enzymes within microbial populations. For example, Escherichia coli can metabolize D-malic acid through an inducible D-malic enzyme pathway, highlighting its potential role as a substrate for microbial fermentation processes .

Safety and Toxicology

This compound is generally recognized as safe (GRAS) when consumed at typical dietary levels. Studies have shown that it does not exhibit significant toxicity or adverse effects on renal function when administered at controlled doses .

Propriétés

IUPAC Name |

(2R)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892496 | |

| Record name | (+)-Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | D-(+)-Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

364 mg/mL at 20 °C | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-61-3 | |

| Record name | D-Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Malic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P750Y95K96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 °C | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.